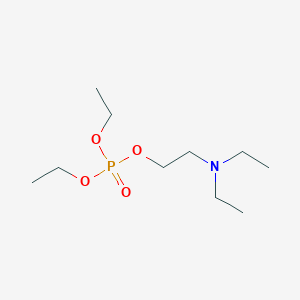
Diethyl 2-(diethylamino)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(diethylamino)ethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both diethylamino and phosphate groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(diethylamino)ethyl phosphate typically involves the reaction of diethylaminoethanol with phosphorus oxychloride under controlled conditions. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5\text{O)}_2\text{PCl} + \text{HOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)OCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(diethylamino)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite compounds.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(diethylamino)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-(diethylamino)ethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate: A nerve agent with similar structural features but different applications.
Diethylphosphite: Another organophosphorus compound with distinct reactivity and uses.
Uniqueness
Diethyl 2-(diethylamino)ethyl phosphate is unique due to its combination of diethylamino and phosphate groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, from scientific research to industrial production.
Eigenschaften
CAS-Nummer |
4015-46-7 |
|---|---|
Molekularformel |
C10H24NO4P |
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl diethyl phosphate |
InChI |
InChI=1S/C10H24NO4P/c1-5-11(6-2)9-10-15-16(12,13-7-3)14-8-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
XQCYESCZFTVWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















